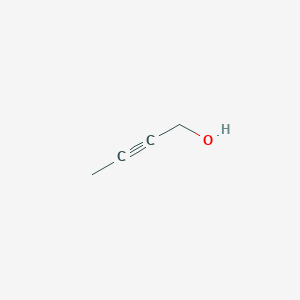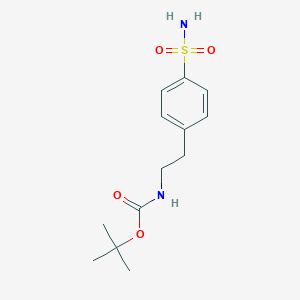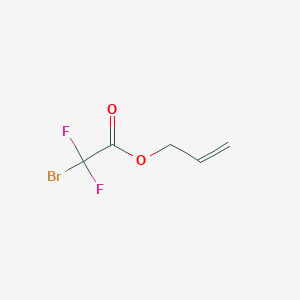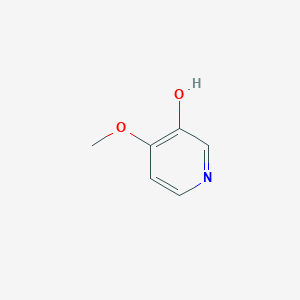
1β-羟基维生素D3
描述
1beta-Hydroxyvitamin D3, also known as 1beta-hydroxycholecalciferol, is a synthetic analog of the hormonal form of vitamin D3. It is closely related to 1,25-dihydroxycholecalciferol, the biologically active form of vitamin D3, which is known to play a crucial role in calcium homeostasis and bone metabolism. The synthesis of 1beta-hydroxycholecalciferol is simpler than that of 1alpha,25-dihydroxycholecalciferol, making it an attractive candidate for therapeutic applications in metabolic bone diseases .
Synthesis Analysis
The synthesis of 1beta-hydroxyvitamin D3 involves specific hydroxylations of cholecalciferol at carbons 25 and 1. The process begins with the conversion of cholecalciferol to 25-hydroxycholecalciferol in the liver. This is followed by a further hydroxylation in the kidney, where 25-hydroxycholecalciferol-1-hydroxylase catalyzes the production of 1,25-dihydroxycholecalciferol. This enzyme's activity is influenced by the body's vitamin D3 status and is inhibited by calcium and phosphate, suggesting mechanisms for the regulation of vitamin D3 hormone production .
Molecular Structure Analysis
1,25-Dihydroxycholecalciferol has a molecular formula of C27H44O3 and is produced in the kidney from 25-hydroxycholecalciferol. It is significantly more active than cholecalciferol in stimulating intestinal calcium transport, indicating its role as the biologically active form of vitamin D3 in the intestine . The molecule's structure has been confirmed through mass spectrometry and ultraviolet absorption spectrophotometry .
Chemical Reactions Analysis
The biological activity of 1beta-hydroxycholecalciferol is comparable to that of 1,25-dihydroxycholecalciferol. It is highly potent in stimulating intestinal calcium absorption and bone calcium mobilization. The synthetic analog, 1alpha-hydroxycholecalciferol, has been shown to have similar potency and rapid physiological response in vitamin D-deficient chicks, indicating its potential as a therapeutic agent .
Physical and Chemical Properties Analysis
1beta-Hydroxyvitamin D3 shares similar physical and chemical properties with its natural counterpart, 1,25-dihydroxyvitamin D3. It is lipophilic and designed to be inert toward 24-hydroxylase enzyme catabolism, which is responsible for the degradation of vitamin D3 metabolites. This inertness contributes to its low calcemic activity in vivo while retaining high antiproliferative and transcriptional activity, making it a pharmacologically desirable compound .
Relevant Case Studies
In a study involving premenopausal women, daily supplementation with 20 microg of cholecalciferol during winter significantly increased serum 25-hydroxyvitamin D concentrations, indicating the dose's adequacy in optimizing vitamin D status . Another case study on patients with autosomal recessive vitamin D dependency showed that treatment with 1alpha-hydroxycholecalciferol at low doses corrected hypocalcemia and suppressed parathyroid hormone-dependent renal loss of amino acids, demonstrating its effectiveness as a therapeutic agent .
科学研究应用
低血钙症的治疗
1β-羟基维生素D3已被广泛用作降钙素(1α,25-二羟基维生素D3)的前药,用于治疗低血钙症 . 低血钙症是指血液中钙含量不足,1β-羟基维生素D3有助于提高钙水平。
慢性肾衰竭的管理
慢性肾衰竭常导致体内钙和磷平衡紊乱。 1β-羟基维生素D3已被用于管理慢性肾衰竭患者的这些失衡 .
甲状旁腺功能减退症的治疗
甲状旁腺功能减退症是指甲状旁腺无法产生足够的甲状旁腺激素,导致血液中钙含量过低。 1β-羟基维生素D3已被用于治疗这种疾病 .
骨质疏松症的管理
骨质疏松症是一种使骨骼变弱的疾病,导致骨骼变得脆弱,更容易骨折。 1β-羟基维生素D3已被用于管理骨质疏松症,以帮助提高钙水平并增强骨骼 .
继发性甲状旁腺功能亢进症的治疗
继发性甲状旁腺功能亢进症是指由于血液中钙含量过低导致甲状旁腺产生过多的甲状旁腺激素。 1β-羟基维生素D3已被用于治疗这种疾病 .
活性维生素D的前药
1β-羟基维生素D3已被用作活性维生素D的前药。 它在肝脏中转化为降钙素,降钙素是维生素D的活性形式,对胃中钙的吸收和体内钙的运作至关重要 .
作用机制
1beta-Calcidol, also known as N72HYL8OKC, 1beta-Hydroxyvitamin D3, 1beta-hydroxycholecalciferol, UNII-N72HYL8OKC, or Alfacalcidol impurity B [EP], is a non-endogenous analogue of vitamin D . It plays a crucial role in various physiological processes, including calcium homeostasis and bone metabolism .
Target of Action
The primary target of 1beta-Calcidol is the enzyme 25-hydroxylase located in the liver . This enzyme activates 1beta-Calcidol, allowing it to mediate its effects in the body, particularly in the kidneys and bones .
Mode of Action
In conditions like chronic renal failure, renal bone disease, hypoparathyroidism, and vitamin D dependent rickets, the kidneys’ capacity for 1α-hydroxylation is impaired, leading to reduced production of endogenous 1,25-dihydroxyvitamin D and aberrated mineral metabolism . 1beta-Calcidol, being one step closer in the metabolic pathway to active vitamin D, bypasses this impaired step . It is independent of hepatic 25-hydroxylation, which makes it more effective than vitamin D3 .
Biochemical Pathways
1beta-Calcidol is involved in the vitamin D metabolic pathway. It is converted into its active form by the enzyme 25-hydroxylase in the liver . This active form then plays a crucial role in calcium homeostasis and bone metabolism . It upregulates the active transport of calcium from the gut and suppresses parathyroid hormone secretion .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1beta-Calcidol are unique. It achieves target serum 25 (OH)D concentrations more rapidly than vitamin D3 and has a predictable and linear dose–response curve irrespective of baseline serum 25 (OH)D concentrations . The intestinal absorption of 1beta-Calcidol is relatively preserved in patients with fat malabsorption, and it is more hydrophilic than vitamin D3, thus less prone to sequestration in adipose tissue .
Result of Action
The action of 1beta-Calcidol results in improved calcium homeostasis and bone metabolism. It helps manage conditions like hypocalcemia, secondary hyperparathyroidism, and osteodystrophy in patients with chronic renal failure, as well as some types of rickets and osteomalacia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1beta-Calcidol. For instance, factors like obesity, liver disease, and malabsorption can affect the bioavailability of 1beta-Calcidol . Therefore, these factors need to be considered when prescribing 1beta-Calcidol.
属性
IUPAC Name |
(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHCOWSQAMBJIW-FLFCXVRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415284 | |
| Record name | 1|A-Calcidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63181-13-5 | |
| Record name | (5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-1beta,3beta-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063181135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1|A-Calcidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1.BETA.-CALCIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N72HYL8OKC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















